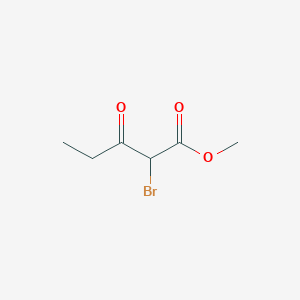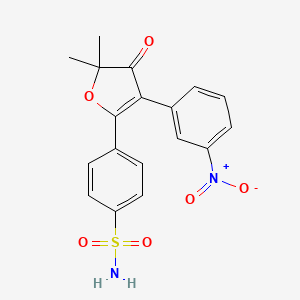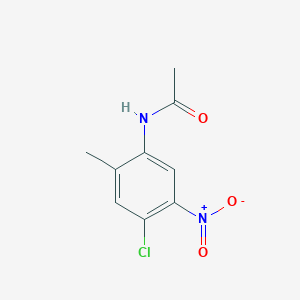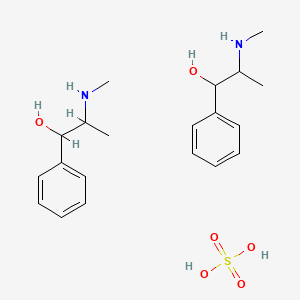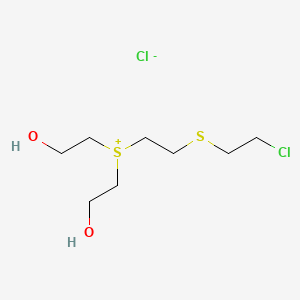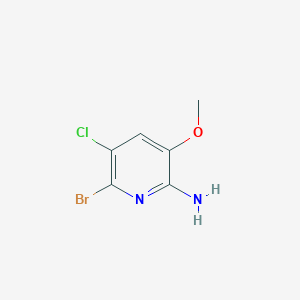
6-Bromo-5-chloro-3-methoxy-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-3-methoxy-2-pyridinamine is a heterocyclic organic compound with the molecular formula C6H6BrClN2O. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-3-methoxy-2-pyridinamine typically involves the halogenation of 3-methoxy-2-pyridinamine. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-halogenation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-3-methoxy-2-pyridinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinamine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Bromo-5-chloro-3-methoxy-2-pyridinamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-3-methoxy-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-chloro-3-methoxy-2-pyridinamine
- 2-Bromo-6-chloro-5-methoxy-3-pyridinamine
- 6-Bromo-2-chloro-3-methoxyphenylboronic acid
Uniqueness
6-Bromo-5-chloro-3-methoxy-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1638201-98-5 |
|---|---|
Molecular Formula |
C6H6BrClN2O |
Molecular Weight |
237.48 g/mol |
IUPAC Name |
6-bromo-5-chloro-3-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H6BrClN2O/c1-11-4-2-3(8)5(7)10-6(4)9/h2H,1H3,(H2,9,10) |
InChI Key |
SLDYAXWCPXGKPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
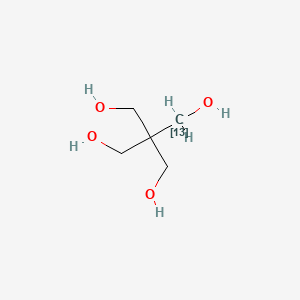
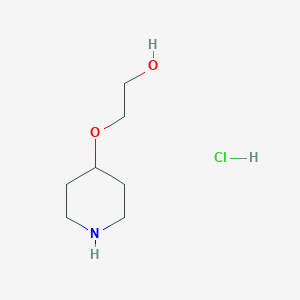
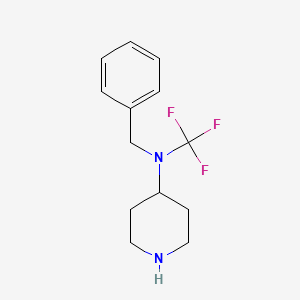
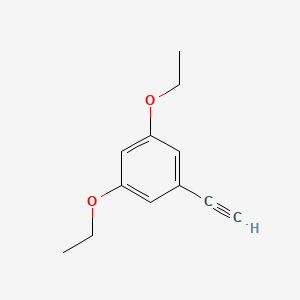
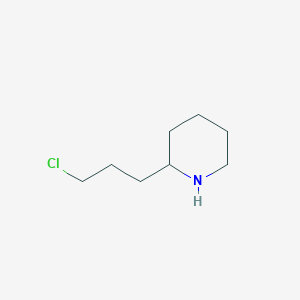

![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)
